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Introduction
Adenylyl-imidodiphosphate (AMP-PNP), a synthetic analogue of adenosine triphosphate (ATP),

serves as an invaluable tool in the study of ATP-dependent processes.[1][2] Its defining

characteristic is the substitution of the oxygen atom bridging the β and γ phosphates with an

imido group (-NH-), rendering the terminal phosphate bond resistant to cleavage by most

ATPases.[3] This non-hydrolyzable nature allows researchers to "freeze" ATP-dependent

enzymes and molecular motors in their ATP-bound conformational state, providing a window

into the mechanics of these crucial cellular players. This guide offers an in-depth exploration of

the chemical properties of AMP-PNP, detailed experimental protocols for its use, and a

summary of key quantitative data to facilitate its application in research and drug development.

Core Chemical Properties
AMP-PNP shares a similar structure with ATP, enabling it to bind to the ATP-binding sites of

many enzymes.[1] However, the P-N-P linkage is significantly more stable to enzymatic

hydrolysis than the P-O-P bond in ATP.[2] While largely considered non-hydrolyzable, it is

important to note that some enzymes, under specific conditions, can exhibit very slow

hydrolysis of AMP-PNP.[4]
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Property Value Reference

Full Name
Adenosine 5′-(β,γ-

imido)triphosphate
[2]

Synonyms
AMP-PNP, adenylyl-

imidodiphosphate
[1]

Molecular Formula C10H17N6O12P3 [1]

Molecular Weight 506.20 g/mol (free acid basis) [1]

Stability and Storage:

AMP-PNP is stable for extended periods when stored correctly. Lyophilized powder should be

stored at -20°C.[2] Aqueous stock solutions can be prepared and are stable for up to 3 months

when stored at -20°C. It is crucial to avoid acidic conditions, as AMP-PNP is unstable at low pH

and will hydrolyze.

Interaction with ATP-Dependent Proteins
The primary utility of AMP-PNP lies in its ability to act as a competitive inhibitor of many ATP-

dependent enzymes.[3] By binding to the active site without being hydrolyzed, it allows for the

study of the ATP-bound state and its influence on protein conformation and function.

Data Presentation: Quantitative Binding and Kinetic
Data
The following tables summarize key quantitative data for the interaction of AMP-PNP with

various proteins. Kd represents the dissociation constant, a measure of binding affinity (a lower

Kd indicates higher affinity). Ki is the inhibition constant, reflecting the concentration of inhibitor

required to produce half-maximum inhibition.

Table 1: Binding Affinity (Kd) of AMP-PNP to Various Proteins

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.hypermol.com/amp-pnp-100mm.html
https://www.sigmaaldrich.com/US/en/product/roche/10102547001
https://www.sigmaaldrich.com/US/en/product/roche/10102547001
https://www.sigmaaldrich.com/US/en/product/roche/10102547001
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.hypermol.com/amp-pnp-100mm.html
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/mesh?Db=mesh&Cmd=DetailsSearch&Term=%22Adenylyl+Imidodiphosphate%22%5BMeSH+Terms%5D
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein
Organism/Tiss
ue

Kd (µM) Method Reference

Uncoating

ATPase (Hsc70)
Bovine Brain ~100-1000 Not Specified [5]

Glucokinase

(GST-hGK)
Human 160 ± 40

Fluorescence

Quenching
[6]

Glucokinase (WT

hGK)
Human 270 ± 20

Fluorescence

Quenching
[6]

Table 2: Inhibition Constants (Ki) and Michaelis Constants (Km) for AMP-PNP

Enzyme
Organism/T
issue

Ki (mM) Km (µM) Notes Reference

Na+, K+-

ATPase
Not Specified - -

ADP and

AMP-PNP

accelerate

activity at low

ATP

concentration

s

[7]

Heavy

Meromyosin

ATPase

Not Specified

Potent

competitive

inhibitor

-

Table 3: Hydrolysis Rates of AMP-PNP by Specific Enzymes

Enzyme
Organism/Tiss
ue

Hydrolysis
Rate (s-1)

% of ATP
Turnover Rate

Reference

ncd motor

domain
Drosophila ~0.00004 1% [4]

Kinesin motor

domain
Not Specified

Slightly lower

than ncd
[4]
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Experimental Protocols
The following are detailed methodologies for key experiments utilizing AMP-PNP.

ATPase Activity Assay (Competitive Inhibition)
This protocol is designed to determine the inhibitory effect of AMP-PNP on the ATPase activity

of a given enzyme.

Materials:

Purified ATPase enzyme of interest

ATP stock solution (e.g., 100 mM)

AMP-PNP stock solution (e.g., 100 mM)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

Phosphate detection reagent (e.g., Malachite Green-based reagent)

96-well microplate

Microplate reader

Procedure:

Prepare a series of AMP-PNP dilutions in the assay buffer to achieve a range of final

concentrations in the assay.

Prepare a fixed concentration of the ATPase enzyme in the assay buffer.

In a 96-well plate, add the enzyme solution to each well.

Add the different dilutions of AMP-PNP to the respective wells. Include a control well with no

AMP-PNP.

Pre-incubate the plate for a short period (e.g., 5-10 minutes) at the desired reaction

temperature to allow AMP-PNP to bind to the enzyme.
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Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP

concentration should ideally be close to the Km of the enzyme for ATP.

Incubate the reaction for a specific time period during which the reaction rate is linear.

Stop the reaction by adding the phosphate detection reagent.

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection

reagent.

Calculate the rate of ATP hydrolysis for each AMP-PNP concentration and determine the

IC50 and subsequently the Ki value.

Kinesin Motility Assay (In Vitro Gliding Assay)
This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin

motors and can be used to study the inhibitory effect of AMP-PNP.

Materials:

Purified kinesin motor proteins

Taxol-stabilized, fluorescently labeled microtubules

Motility buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

ATP and AMP-PNP stock solutions

Casein solution (for blocking the surface)

Microscope slides and coverslips

Fluorescence microscope with a camera for time-lapse imaging

Procedure:

Prepare a flow cell by attaching a coverslip to a microscope slide.
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Introduce a solution of kinesin motors into the flow cell and allow them to adsorb to the glass

surface for a few minutes.

Wash the flow cell with motility buffer containing casein to block any remaining non-specific

binding sites on the surface.

Introduce the fluorescently labeled microtubules suspended in motility buffer containing ATP.

Observe and record the gliding movement of the microtubules.

To study the effect of AMP-PNP, introduce a solution containing a mixture of ATP and a

specific concentration of AMP-PNP. Observe the change in microtubule motility (e.g.,

pausing, reduced velocity, or complete arrest).

Alternatively, to study the AMP-PNP-bound state, introduce microtubules with AMP-PNP but

no ATP. The microtubules should bind to the kinesin motors but not move. Then, introduce

ATP to observe the initiation of movement.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins by a G-protein coupled receptor (GPCR) and

can be used to study the effect of AMP-PNP on this process. AMP-PNP can be used to

investigate the nucleotide binding properties of the G-protein in the absence of hydrolysis.

Materials:

Cell membranes expressing the GPCR and G-protein of interest

Agonist for the GPCR

[³⁵S]GTPγS (radioactive GTP analog)

AMP-PNP

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

GDP

Glass fiber filters
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Scintillation counter

Procedure:

Prepare reaction tubes containing the cell membranes in the assay buffer.

Add a fixed concentration of [³⁵S]GTPγS to each tube.

To study the effect of AMP-PNP, add varying concentrations of AMP-PNP to the tubes.

Add GDP to all tubes to ensure that the G-proteins are in their inactive, GDP-bound state at

the start of the experiment.

Initiate the reaction by adding the GPCR agonist to stimulate GTPγS binding. Include a basal

control without agonist.

Incubate the reaction at a specific temperature for a defined time.

Terminate the reaction by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS will

pass through the filter, while membrane-bound [³⁵S]GTPγS will be retained.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.

Analyze the data to determine the effect of AMP-PNP on agonist-stimulated [³⁵S]GTPγS

binding.

Signaling Pathways and Experimental Workflows
AMP-PNP has been instrumental in elucidating the mechanisms of various signaling pathways

and enzymatic cycles. The following diagrams, generated using the DOT language, illustrate

some of these key processes.

G-Protein Activation Cycle
This diagram illustrates the role of guanine nucleotide exchange in the activation of G-proteins,

a process that can be studied using non-hydrolyzable analogs like AMP-PNP (in the context of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP-binding proteins that may regulate G-protein signaling) or more directly with GTP analogs.

Inactive State

Active State

GPCR
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Change
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Agonist Binding

Click to download full resolution via product page

Caption: The G-protein activation and inactivation cycle.

Kinesin Mechanochemical Cycle (Hand-over-Hand
Model)
This diagram shows the stepping mechanism of a kinesin dimer along a microtubule, a process

that has been extensively studied using AMP-PNP to trap the motor in an ATP-bound state.[8]
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[9]

Kinesin Stepping on Microtubule

1. ATP binds to leading head

2. Neck linker zippers, swinging trailing head forward

Conformational Change

3. New leading head binds to microtubule

Diffusional Search

4. ADP is released from new leading head

Strong Binding

5. ATP is hydrolyzed on trailing head (now ADP+Pi)

Primed for next step

6. Pi is released, weakening trailing head binding

Hydrolysis

Cycle Repeats

Microtubule ADP

ADP

Empty

ATP

ADPATP

ATP ADP

Click to download full resolution via product page

Caption: The hand-over-hand walking mechanism of kinesin.
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Experimental Workflow for Protein-Ligand Binding
Analysis using Fluorescence Polarization
This diagram outlines the general workflow for a competitive fluorescence polarization assay to

determine the binding affinity of AMP-PNP for a target protein.
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Preparation

Measurement

Data Analysis

Prepare Protein, Fluorescent Ligand,
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Caption: Workflow for a competitive fluorescence polarization assay.
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Conclusion
Adenylyl-imidodiphosphate remains an indispensable molecule in the toolkit of biochemists,

molecular biologists, and drug discovery scientists. Its ability to mimic the ATP-bound state

without undergoing hydrolysis provides a unique and powerful method for dissecting the

intricate mechanisms of ATP-dependent cellular machinery. This guide provides a

comprehensive overview of its chemical properties, quantitative interaction data, and detailed

experimental protocols to aid researchers in leveraging the full potential of this versatile ATP

analogue. As our understanding of the molecular basis of cellular processes deepens, the

application of tools like AMP-PNP will continue to be crucial in advancing scientific knowledge

and developing novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b156828#chemical-properties-of-adenylyl-
imidodiphosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b156828#chemical-properties-of-adenylyl-imidodiphosphate
https://www.benchchem.com/product/b156828#chemical-properties-of-adenylyl-imidodiphosphate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156828?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

